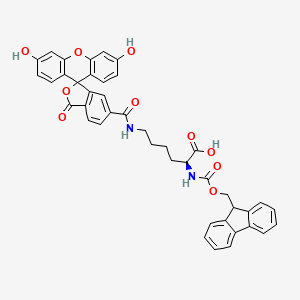

Fmoc-Lys(6'-FAM)-OH

Description

Properties

IUPAC Name |

(2S)-6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34N2O10/c45-24-13-16-32-36(20-24)53-37-21-25(46)14-17-33(37)42(32)34-19-23(12-15-30(34)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZDKSWPKCTHE-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Fmoc-Lys(6'-FAM)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(6-Carboxyfluorescein)-L-lysine, commonly abbreviated as Fmoc-Lys(6'-FAM)-OH. This reagent is a cornerstone in modern biochemistry and proteomics, enabling the precise, site-specific introduction of the widely-used fluorescein (FAM) fluorophore into synthetic peptides. We will deconstruct its molecular architecture, detailing the individual roles of the lysine backbone, the base-labile Fmoc protecting group, and the fluorescent FAM moiety. This guide offers insights into its physicochemical properties, synthesis, and practical application in Solid-Phase Peptide Synthesis (SPPS), supported by detailed protocols and workflow diagrams. The objective is to provide researchers with the foundational knowledge required to effectively utilize this versatile tool for creating fluorescently labeled peptides for a range of applications, including FRET-based enzyme assays, protein binding studies, and cellular imaging.

Introduction: The Role of Fluorescently Labeled Amino Acids

The covalent attachment of fluorescent dyes to biomolecules is an indispensable technique in the life sciences.[1][2] Fluorescently labeled peptides, in particular, serve as powerful probes for visualizing, tracking, and quantifying biological processes with high sensitivity and specificity.[3] By incorporating a fluorophore into a peptide sequence, researchers can monitor enzymatic activity, analyze receptor-ligand interactions, determine protein localization within cells, and measure conformational changes.[3][4] Fmoc-Lys(6'-FAM)-OH is a key building block in this field, offering a pre-packaged solution for incorporating the popular FAM dye into a peptide sequence using standard and well-established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[5][6]

The Molecular Architecture of Fmoc-Lys(6'-FAM)-OH

The structure of Fmoc-Lys(6'-FAM)-OH is a sophisticated amalgamation of three distinct chemical entities, each with a specific function. Understanding this tripartite structure is crucial for its successful application. The molecular formula is C42H34N2O10 and the molecular weight is approximately 726.7 g/mol .[5][7][8]

2.1. The Core Components

The molecule can be broken down into three fundamental parts:

-

L-Lysine: The amino acid scaffold.

-

Nα-Fmoc Group: A temporary protecting group on the alpha-amino terminus.

-

Nε-6-FAM Group: The fluorescent dye permanently attached to the side-chain (epsilon) amino group.

Caption: Core components of the Fmoc-Lys(6'-FAM)-OH molecule.

2.2. The Nα-Fmoc Protecting Group: Ensuring Sequential Assembly

The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to the α-amino group of the lysine. Its primary function is to prevent this amine from participating in unwanted reactions during the coupling of the subsequent amino acid in a peptide chain.

-

Mechanism of Action: The Fmoc group is stable under the acidic conditions used for cleaving many side-chain protecting groups but is readily removed by treatment with a mild base, typically a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[9][10]

-

Deprotection Chemistry: The deprotection proceeds via a base-catalyzed β-elimination mechanism. The base abstracts the acidic proton on the 9-position of the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamate, which then decarboxylates.[9][11] The liberated DBF is a reactive electrophile and is immediately trapped by the secondary amine base to form a stable adduct, driving the reaction to completion.[9]

Caption: The base-catalyzed deprotection workflow for the Fmoc group.

2.3. The Nε-(6-Carboxyfluorescein) Fluorophore

The key functional component is the 6-carboxyfluorescein (6-FAM) dye, which is attached via a stable amide bond to the ε-amino group of the lysine side chain.[6]

-

Structure: FAM is a derivative of fluorescein, a highly fluorescent organic compound.[1] The "6-" designation specifies the point of attachment; the carboxylic acid on the 6-position of the bottom phenyl ring is used to form the amide linkage. It is important to note that commercial synthesis of carboxyfluorescein often results in a mixture of isomers, 5-carboxyfluorescein and 6-carboxyfluorescein. Therefore, reagents are commonly sold as "5/6-FAM" mixtures.[5][12] For applications requiring high purity and well-defined structure, single-isomer preparations are available and recommended.[12]

-

Functionality: This linkage is permanent and is designed to remain intact throughout the peptide synthesis, cleavage, and purification processes. Once incorporated, the FAM moiety imparts its fluorescent properties to the final peptide.

Physicochemical and Spectroscopic Properties

The utility of Fmoc-Lys(6'-FAM)-OH is defined by its physical and, most importantly, its spectral characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C42H34N2O10 | [7][8][13] |

| Molecular Weight | ~726.7 g/mol | [5][7][8] |

| Appearance | Yellow to orange solid | [7] |

| Excitation Max (λex) | ~493 nm | [5] |

| Emission Max (λem) | ~517 nm | [5] |

| Molar Extinction Coeff. | ~83,000 cm⁻¹ M⁻¹ at λex | [5] |

| Optimal pH Range | 7.5 - 8.5 | [4][14] |

| Solubility | Soluble in DMF, DMSO | [5] |

Note: Spectral properties can be influenced by the local environment, including pH and solvent polarity. Fluorescence decreases significantly below pH 7.[14]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Lys(6'-FAM)-OH is its incorporation into a peptide sequence during automated or manual SPPS.

4.1. Detailed Protocol for Incorporation

This protocol assumes a standard Fmoc-SPPS workflow on a resin support. The procedure outlines the steps for adding the Fmoc-Lys(6'-FAM)-OH unit to a growing peptide chain that already has a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Lys(5/6-FAM)-OH

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[6]

-

Solvent: High-purity, peptide-synthesis-grade DMF

Methodology:

-

Resin Preparation: Swell the peptide-resin in DMF for 15-30 minutes. If the previous amino acid was just deprotected, wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.

-

Activation Solution Preparation:

-

In a separate vessel, dissolve Fmoc-Lys(5/6-FAM)-OH (1.5 to 3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the coupling reagent (e.g., HBTU, 1.45 to 2.9 eq.) and HOBt (1.5 to 3 eq.).

-

Add the base (DIPEA, 3 to 6 eq.) to the activation mixture.

-

Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

-

Causality: Pre-activation converts the carboxylic acid of the amino acid derivative into a more reactive ester, facilitating efficient amide bond formation with the resin-bound amine. The bulky nature of the FAM dye can sterically hinder the reaction, so robust activation is critical.[6]

-

-

Coupling Reaction:

-

Drain the DMF from the swelled resin.

-

Immediately add the activation solution to the resin.

-

Agitate the mixture at room temperature for 2 to 4 hours.

-

Field Insight: Due to the steric bulk of the FAM group, a standard coupling time of 1 hour may be insufficient.[6] A longer duration or a double-coupling strategy (repeating steps 2 and 3) is often required to ensure the reaction goes to completion.

-

-

Monitoring the Coupling:

-

Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result (e.g., beads remain colorless in the Kaiser test) indicates a complete coupling reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (5-7 times) to remove all excess reagents and byproducts.

-

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with an acetylating agent like acetic anhydride and a base (e.g., DIPEA) in DMF for 10-15 minutes.

-

Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group on the newly added Lys(FAM) residue to continue the peptide chain elongation.

4.2. SPPS Workflow Visualization

Caption: SPPS cycle for incorporating Fmoc-Lys(6'-FAM)-OH into a peptide.

Critical Considerations in Synthesis and Handling

-

Light Sensitivity: FAM is a fluorophore and is susceptible to photobleaching. The solid reagent and peptides containing it should be stored protected from light.[5] All synthesis and purification steps should be performed with minimal light exposure (e.g., by using amber vials or covering glassware with foil).

-

Purification: The hydrophobicity of the FAM dye can significantly alter the chromatographic properties of the labeled peptide. RP-HPLC purification methods may need to be adjusted (e.g., using a shallower gradient or a different organic modifier) to achieve good separation from unlabeled or incompletely synthesized peptides.

-

Storage: Store the solid reagent under desiccation at < -15°C.[5] Solutions in DMF or DMSO should be stored frozen and protected from light.

Conclusion

Fmoc-Lys(6'-FAM)-OH is a meticulously designed chemical tool that bridges the worlds of synthetic peptide chemistry and fluorescence-based biological assays. Its structure, featuring an orthogonally protected alpha-amine and a permanently labeled side chain, allows for its straightforward inclusion into peptides via established SPPS methodologies. By understanding its molecular architecture, chemical reactivity, and spectral properties, researchers can confidently synthesize high-quality, fluorescently labeled peptides, thereby enabling sophisticated investigations into complex biological systems.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

-

Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Colorimetric and fluorometric characterization of peptide FAM-G(PRGPOG)5. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Itk Diagnostics BV. (n.d.). FMOC-Lys(5/6-FAM)-OH. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-Lys(5/6-FAM)-OH. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Lys(5-FAM)-OH. PubChem Compound Database. Retrieved from [Link]

-

MoBiTec. (n.d.). Fmoc-Lys(5/6-FAM)-OH. Retrieved from [Link]

-

Tokmina-Roszyk, M., et al. (2013). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. Biopolymers. Retrieved from [Link]

-

Hötzer, B., et al. (2012). Fluorescent labeling and modification of proteins. Journal of Chemical Biology. Retrieved from [Link]

-

Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. Retrieved from [Link]

-

Yuan, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Molecules. Retrieved from [Link]

-

ResearchGate. (2015). How do I label an amino acid (in particular, lysine, polylysine or polyarginine) with a fluorescently active agent?. Retrieved from [Link]

-

Roark, A., & Korn, M. (n.d.). Analysis of An Amino Acid Labeled Fluorescent Dye. Liberty University. Retrieved from [Link]

-

Aapptec Peptides. (2013). Synthesis and Use of Fmoc-Lys(5-Fam)-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid. PubChem Compound Database. Retrieved from [Link]

-

metabion. (n.d.). 6-Fam. Retrieved from [Link]

Sources

- 1. cpcscientific.com [cpcscientific.com]

- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 5. FMOC-Lys(5/6-FAM)-OH | AAT Bioquest [aatbio.com]

- 6. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fmoc-Lys(5-FAM)-OH | C42H34N2O10 | CID 91811004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Peptide Labeling [sigmaaldrich.com]

- 13. Fmoc-Lys(5/6-FAM)-OH [anaspec.com]

- 14. eu.idtdna.com [eu.idtdna.com]

An In-depth Technical Guide to Fmoc-Lys(6'-FAM)-OH: From Synthesis to Application

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide chemistry, the precise incorporation of fluorescent labels is paramount for elucidating biological function. This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(6'-carboxyfluorescein)-L-lysine (Fmoc-Lys(6'-FAM)-OH), a cornerstone reagent for the synthesis of fluorescently labeled peptides. We will delve into its core properties, provide field-proven protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and explore its application in sensitive biochemical assays, all while grounding our discussion in the principles of scientific integrity and causality.

Core Properties of Fmoc-Lys(6'-FAM)-OH

Fmoc-Lys(6'-FAM)-OH is a derivative of the amino acid L-lysine, strategically modified for seamless integration into Fmoc-based SPPS workflows. The α-amino group is protected by the base-labile Fmoc group, while the ε-amino group of the lysine side chain is covalently linked to a 6-carboxyfluorescein (6-FAM) molecule. This pre-labeling approach offers significant advantages over post-synthetic labeling methods, primarily by ensuring site-specific incorporation of the fluorophore and simplifying the purification of the final peptide.

Physicochemical and Spectroscopic Data

The fundamental characteristics of Fmoc-Lys(6'-FAM)-OH are summarized in the table below. Understanding these properties is critical for its effective use in synthesis and for the accurate interpretation of experimental data.

| Property | Value | Source(s) |

| Chemical Formula | C₄₂H₃₄N₂O₁₀ | [1][2] |

| Molecular Weight | 726.73 g/mol | [2] |

| Appearance | Yellow to orange solid | [3] |

| Solubility | Soluble in DMF, DMSO, NMP | [4] |

| Excitation Maximum (λex) | ~495 nm | [3][5] |

| Emission Maximum (λem) | ~517-520 nm | [3][5] |

| Purity (Typical) | ≥90% (HPLC) | [1] |

| Storage Conditions | -20°C, protect from light | [3] |

The 5-FAM vs. 6-FAM Isomer Distinction

Carboxyfluorescein is commercially available as a mixture of two structural isomers, 5-FAM and 6-FAM, which differ in the point of attachment of the carboxyl group to the fluorescein core. While their spectral properties are very similar, there are subtle distinctions that may be relevant for certain applications.[6]

| Feature | 5-Carboxyfluorescein (5-FAM) | 6-Carboxyfluorescein (6-FAM) | Considerations for Researchers |

| Structure | Carboxyl group at the 5-position of the bottom ring. | Carboxyl group at the 6-position of the bottom ring. | Most commercial preparations of Fmoc-Lys(FAM)-OH are sold as a mixture of 5/6-FAM. For most applications, this mixture is perfectly suitable. Single isomers are available for applications requiring absolute homogeneity. |

| Spectra | Nearly identical absorption and emission maxima to 6-FAM.[7] | Nearly identical absorption and emission maxima to 5-FAM.[7] | The choice between isomers is unlikely to significantly impact standard fluorescence intensity-based assays. |

| pH Sensitivity | Fluorescence is quenched at acidic pH (pKa ~6.4).[8][9] | Fluorescence is quenched at acidic pH (pKa ~6.4).[8][9] | Both isomers are sensitive to acidic environments. Assays should be conducted in buffers with a pH between 7.5 and 8.5 for optimal and stable fluorescence.[5][6] |

| Quantum Yield | High (>0.9 in basic buffer).[3] | High (>0.9 in basic buffer).[3] | Both isomers are exceptionally bright fluorophores, making them ideal for sensitive detection. |

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Lys(6'-FAM)-OH is as a building block for the direct incorporation of a fluorescent label during SPPS. This "pre-labeling" strategy is inherently more robust than post-synthetic labeling, which can suffer from incomplete reactions, lack of site-specificity (especially in peptides with multiple lysines), and the introduction of additional purification challenges.

Experimental Workflow for SPPS

The following diagram outlines the key stages for incorporating Fmoc-Lys(FAM)-OH into a growing peptide chain on a solid support.

Caption: Workflow for incorporating Fmoc-Lys(FAM)-OH in SPPS.

Detailed Coupling Protocol: A Self-Validating System

The covalent attachment of the bulky and sterically hindered Fmoc-Lys(FAM)-OH requires optimized coupling conditions to ensure a high yield and prevent the formation of deletion sequences. The protocol below is designed to be self-validating through the inclusion of a critical monitoring step.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Lys(FAM)-OH

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Kaiser Test Kit

Protocol:

-

Resin Preparation: Following the standard Fmoc deprotection of the preceding amino acid, wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.

-

Activation Cocktail Preparation: In a separate vessel, dissolve 2.0 equivalents of Fmoc-Lys(FAM)-OH and 2.0 equivalents of HBTU (or 2.2 equivalents each of DIC and HOBt) in a minimal volume of DMF.[10] Add 4.0 equivalents of DIPEA. The molar equivalents are calculated relative to the initial loading of the resin.

-

Causality Note: Pre-activation of the amino acid with a coupling reagent like HBTU or DIC/HOBt forms a highly reactive ester intermediate.[11] This intermediate readily reacts with the free amine on the resin, forming a stable peptide bond. DIPEA acts as an organic base to facilitate the reaction.

-

-

Coupling Reaction: Add the activation cocktail to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

-

Field Insight: Due to the steric bulk of the FAM group, a longer coupling time is often necessary compared to standard amino acids.[1] For particularly difficult sequences, double coupling (repeating steps 2 and 3) may be required.

-

-

Monitoring (Self-Validation): After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

-

Negative Result (Beads remain colorless/yellow): Indicates that all free amines have been successfully acylated. The coupling is complete. Proceed to wash the resin with DMF (3-5 times) to prepare for the next cycle.

-

Positive Result (Beads turn dark blue): Indicates the presence of unreacted free amines. The coupling is incomplete. Drain the reaction solution and repeat the coupling procedure (double couple) with a freshly prepared activation cocktail.[1]

-

-

Capping (Optional but Recommended): If the Kaiser test remains positive after a double couple, it may be advisable to "cap" the unreacted amines to prevent the formation of deletion peptides. This is achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Purification and Characterization of FAM-Labeled Peptides

Post-synthesis, the crude peptide is cleaved from the resin and deprotected. The resulting product is a mixture containing the desired FAM-labeled peptide along with various impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.

RP-HPLC Purification Protocol

System:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

-

Solvents:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

-

Detection: Dual-wavelength monitoring at ~220 nm (peptide backbone) and ~495 nm (FAM fluorophore).[12]

Procedure:

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal volume of a solvent mixture that ensures complete dissolution (e.g., a small amount of DMSO or acetonitrile, diluted with Solvent A). Filter the sample through a 0.22 µm syringe filter before injection.

-

Gradient Development: The optimal gradient will be peptide-specific. A good starting point is a linear gradient from 5% to 65% Solvent B over 30-40 minutes.[13][14]

-

Field Insight: FAM-labeled peptides are often more hydrophobic than their unlabeled counterparts and will elute at a higher percentage of acetonitrile. The dual-wavelength detection is crucial: the peak corresponding to the desired product should absorb at both 220 nm and 495 nm.

-

-

Fraction Collection: Collect fractions corresponding to the target peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity level.

-

Lyophilization: Freeze-dry the pooled fractions to obtain the purified FAM-labeled peptide as a fluffy, colored powder.

Characterization

Mass Spectrometry (MS):

-

Purpose: To confirm the identity and purity of the final product.

-

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

-

Expected Result: The observed mass should correspond to the calculated molecular weight of the FAM-labeled peptide. The isotopic distribution pattern should match the theoretical pattern for the peptide's elemental composition. Fragmentation analysis (MS/MS) can be used to confirm the peptide sequence and the location of the FAM label on the lysine residue.[15]

Fluorescence Spectroscopy:

-

Purpose: To confirm the functional integrity of the FAM fluorophore.

-

Method: Dissolve the purified peptide in a suitable buffer (pH 7.5-8.5). Record the excitation and emission spectra.

-

Expected Result: The spectra should exhibit the characteristic excitation and emission maxima for FAM (~495 nm and ~517 nm, respectively).[16] This confirms that the fluorophore has not been damaged during synthesis or cleavage.

Application: FRET-Based Protease Assay

A primary application for FAM-labeled peptides is in the development of substrates for Fluorescence Resonance Energy Transfer (FRET)-based assays, commonly used to measure protease activity. In a typical FRET substrate, FAM serves as the donor fluorophore, and a quencher molecule is incorporated elsewhere in the peptide sequence.

FRET Assay Mechanism

Caption: Mechanism of a FRET-based protease assay.

Principle of Operation:

-

Intact Substrate: When the peptide is intact, the FAM donor and the quencher are in close proximity. Upon excitation of FAM, the energy is non-radiatively transferred to the quencher via FRET, resulting in minimal to no fluorescence emission.

-

Protease Cleavage: In the presence of a specific protease, the peptide backbone is cleaved between the FAM and quencher moieties.

-

Signal Generation: The cleavage separates the donor from the quencher. Now, when FAM is excited, the energy is released as fluorescence, leading to a detectable increase in signal intensity at ~517 nm. The rate of this increase is directly proportional to the protease activity.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common problems encountered during the synthesis and use of FAM-labeled peptides.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of crude peptide | Incomplete Coupling of Fmoc-Lys(FAM)-OH: Steric hindrance from the bulky FAM group. | - Increase coupling time to 4 hours or perform a double coupling.[1]- Use a more efficient coupling reagent like HATU.[1]- Confirm completion with a Kaiser test before proceeding. |

| Peptide Aggregation: Hydrophobic nature of the peptide sequence or the FAM dye. | - Synthesize at a higher temperature (if using a microwave synthesizer).- Switch the primary solvent from DMF to NMP.[17] | |

| Multiple peaks in HPLC trace of purified peptide | Racemization: Loss of stereochemical integrity during coupling. | - Avoid strong, non-hindered bases. Use DIPEA or collidine.[18]- Minimize the pre-activation time of the amino acid. |

| Incomplete Deprotection: Residual protecting groups from synthesis. | - Ensure the final cleavage cocktail (e.g., TFA-based) is fresh and contains appropriate scavengers.- Extend cleavage time if necessary. | |

| No or weak fluorescence signal in assay | pH-Induced Quenching: Assay buffer is too acidic. | - Ensure the final buffer pH is in the optimal range for FAM (7.5-8.5).[5][6] |

| Photobleaching: Excessive exposure to excitation light. | - Minimize light exposure during sample preparation and imaging.- Use an anti-fade reagent if applicable.[2] | |

| Peptide Degradation: Improper storage of the peptide solution. | - Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[2] |

References

-

ResearchGate. Is FAM fluorophore senstivie to pH change?. [Link]

-

SB-PEPTIDE. Peptide fluorescent labeling. [Link]

-

baseclick GmbH. FAM dye: Properties, uses & applications. [Link]

-

Anaspec. Fmoc-Lys(5/6-FAM)-OH. [Link]

-

AAPPTec. Peptide Purification. [Link]

-

Biotage. Achieve Highly Pure Peptides with High Performance Flash Chromatography. [Link]

-

ResearchGate. Normalized absorption and fluorescence spectra of (5-FAM)2 and (6-FAM)2 in a buffer solution, pH = 8.5. [Link]

-

ResearchGate. Peptide purification using HPLC ?. [Link]

-

AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

GenScript. Fluorescent peptide white paper. [Link]

-

Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]

-

OSU Chemistry. Mass spectrometry of peptides and proteins. [Link]

-

Biotage. What do you do when your peptide synthesis fails?. [Link]

-

ResearchGate. Fluorescence Spectroscopy in Peptide and Protein Analysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. FAM dye: Properties, uses & applications [baseclick.eu]

- 4. peptide.com [peptide.com]

- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. italianpeptidesociety.it [italianpeptidesociety.it]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. researchgate.net [researchgate.net]

- 17. biotage.com [biotage.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Solubility Characteristics of Fmoc-Lys(6'-FAM)-OH: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility properties of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(6'-carboxyfluorescein)-L-lysine (Fmoc-Lys(6'-FAM)-OH). As a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of the widely used fluorescein (FAM) fluorophore, understanding its solubility is paramount for efficient peptide coupling and the synthesis of high-purity fluorescently labeled peptides. This document synthesizes chemical principles with field-proven methodologies to offer researchers a robust framework for handling this reagent. We will explore the molecular determinants of its solubility, present qualitative and quantitative data in common laboratory solvents, provide detailed protocols for dissolution, and offer troubleshooting guidance.

Introduction: The Molecular Architecture of Fmoc-Lys(6'-FAM)-OH

Fmoc-Lys(6'-FAM)-OH is a cornerstone reagent for incorporating a fluorescent label at a specific lysine residue within a peptide sequence during Fmoc-based SPPS.[1][2][3] Its utility is widespread, from creating probes for fluorescence resonance energy transfer (FRET) assays to peptides for cellular imaging and diagnostics.[4][5]

The solubility of this compound is governed by the distinct chemical properties of its three primary components:

-

The Fmoc (9-Fluorenylmethoxycarbonyl) Group: A large, nonpolar, and aromatic protecting group. Its hydrophobicity is a primary driver for the solubility of Fmoc-protected amino acids in organic solvents common to peptide synthesis.[][7]

-

The Lysine Backbone: An amino acid providing a polar carboxylic acid and, when deprotected, a primary amine. This portion contributes to solubility in more polar environments.

-

The 6'-FAM (6-Carboxyfluorescein) Moiety: A large, polycyclic aromatic fluorophore. While fluorescein derivatives can be water-soluble, the core structure is substantially hydrophobic.[8][9][10] The addition of this large dye significantly increases the overall hydrophobicity of the molecule, often complicating its dissolution compared to standard Fmoc-amino acids.[4][11]

Understanding these competing characteristics—the pronounced hydrophobicity of the Fmoc and FAM groups versus the inherent polarity of the amino acid core—is the key to selecting an appropriate solvent system.

Caption: Molecular components of Fmoc-Lys(6'-FAM)-OH.

Solvent Selection and Solubility Profile

The "like dissolves like" principle is the guiding tenet for dissolving Fmoc-Lys(6'-FAM)-OH. Given the molecule's predominantly large, nonpolar surface area contributed by the Fmoc and FAM groups, polar aprotic solvents are the most effective.

Recommended Solvents

-

N,N-Dimethylformamide (DMF): This is the most highly recommended and widely used solvent for Fmoc-amino acids, including fluorescently labeled derivatives.[1][] Its high polarity allows it to interact with the lysine core, while its aprotic nature effectively solvates the large, nonpolar Fmoc and FAM groups. Most suppliers explicitly recommend DMF for reconstitution.[1]

-

N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF in SPPS, NMP shares similar properties and is also an excellent solvent for this compound.[] It can sometimes be more effective than DMF for dissolving difficult-to-solubilize sequences or derivatives.[12]

-

Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, DMSO is highly effective for dissolving a wide range of organic molecules. It is an excellent choice for preparing high-concentration stock solutions.[4] However, care must be taken to use anhydrous DMSO, as it is hygroscopic, and absorbed water can affect reagent stability and subsequent reactions.[13]

Solvents of Limited or No Utility

-

Water and Aqueous Buffers: Due to the overwhelming hydrophobicity of the Fmoc and FAM groups, Fmoc-Lys(6'-FAM)-OH is practically insoluble in water. While the disodium salt of fluorescein is water-soluble, the protonated carboxylic acid form present in this reagent is not.[8]

-

Alcohols (Methanol, Ethanol): While some solubility may be observed, particularly with heating, alcohols are generally poor solvents for achieving the concentrations required for SPPS stock solutions.

-

Nonpolar Solvents (Hexanes, Toluene, Chloroform): These solvents are unable to sufficiently solvate the polar lysine core and are ineffective.

-

Acetonitrile (ACN): Often used as a co-solvent, pure ACN is typically not strong enough to fully dissolve the compound to a high concentration.

Solubility Data Summary

While precise, batch-specific solubility data is best determined empirically, the following table provides a reliable guide for researchers.

| Solvent | Chemical Class | M.W. | Solubility Profile | Recommended Use |

| DMF | Polar Aprotic | 73.09 | Excellent | Primary solvent for SPPS stock solutions |

| NMP | Polar Aprotic | 99.13 | Excellent | Alternative to DMF for SPPS |

| DMSO | Polar Aprotic | 78.13 | Excellent | High-concentration master stocks |

| THF | Polar Aprotic | 72.11 | Poor to Moderate | Not recommended for primary stock |

| Acetonitrile | Polar Aprotic | 41.05 | Poor | Can be used as a co-solvent in analysis |

| Methanol | Polar Protic | 32.04 | Poor | Not recommended |

| Water | Polar Protic | 18.02 | Insoluble | Not recommended |

Experimental Protocols

Adherence to a validated protocol is critical for ensuring the integrity and reactivity of the reagent. The following protocols represent best practices for handling and dissolving Fmoc-Lys(6'-FAM)-OH.

Workflow for Stock Solution Preparation

Caption: Standard workflow for dissolving Fmoc-Lys(6'-FAM)-OH.

Step-by-Step Protocol for Preparing a 0.5 M Stock Solution in DMF

This protocol is for preparing 2 mL of a 0.5 M stock solution. Adjust volumes and mass accordingly. The molecular weight of Fmoc-Lys(6'-FAM)-OH is approximately 726.7 g/mol .[1][14][15]

Materials:

-

Fmoc-Lys(6'-FAM)-OH

-

Anhydrous DMF (peptide synthesis grade)

-

Amber glass vial with a PTFE-lined cap

-

Argon or Nitrogen gas source

-

Sonicator bath

-

Vortex mixer

Procedure:

-

Preparation: Allow the sealed container of lyophilized Fmoc-Lys(6'-FAM)-OH to equilibrate to room temperature for at least 20 minutes in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can compromise the reagent.[16]

-

Weighing: In a fume hood, accurately weigh 726.7 mg of the powder and transfer it to a clean, dry amber vial.

-

Solvent Addition: Add 1.5 mL of anhydrous DMF to the vial.

-

Initial Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes. A suspension is expected initially.

-

Sonication: Place the vial in a room-temperature water bath sonicator. Sonicate for 5-10 minute intervals until the solid is fully dissolved. Visually inspect for any remaining particulate matter against a bright background.

-

Final Volume Adjustment: Once fully dissolved, add DMF to reach a final volume of 2.0 mL. Invert the vial several times to ensure homogeneity.

-

Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen gas to displace oxygen, which can degrade the FAM dye over time.[4]

-

Storage: Seal the vial tightly with Parafilm. Label clearly with the compound name, concentration, solvent, and date. Store at -20°C, protected from light.[4][16] For long-term storage, -80°C is preferable. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]

Troubleshooting Common Solubility Issues

| Issue | Potential Cause | Recommended Solution |

| Reagent fails to dissolve completely in DMF. | 1. Solvent is not anhydrous.2. Reagent concentration is too high.3. Room temperature is too low. | 1. Use a fresh, sealed bottle of anhydrous DMF.2. Dilute the solution with more solvent.3. Gently warm the solution to 30-40°C while stirring. Avoid overheating. |

| Solution is hazy or forms a precipitate over time. | 1. Moisture contamination.2. Photodegradation of the FAM dye.3. Solution is supersaturated. | 1. Ensure proper handling to avoid moisture.2. Always store in amber vials or wrap with foil.3. Warm the solution to redissolve, then consider preparing a more dilute stock. |

| Poor coupling efficiency in SPPS. | Incomplete dissolution of the reagent leading to inaccurate concentration. | Before use, ensure the stock solution is completely clear. If any precipitate is visible, warm and sonicate to redissolve before drawing from the solution. |

Conclusion

The solubility of Fmoc-Lys(6'-FAM)-OH is a predictable function of its molecular structure. Its large, hydrophobic Fmoc and FAM moieties dictate the use of polar aprotic solvents, with DMF, NMP, and DMSO being the premier choices. By employing anhydrous solvents, utilizing mechanical assistance such as sonication, and adhering to proper storage conditions that protect the reagent from moisture, light, and oxygen, researchers can ensure the complete and effective dissolution of this vital fluorescent building block. This foundational step is critical for the successful synthesis of high-quality, fluorescently labeled peptides for advanced research and diagnostic applications.

References

-

Pellach Leshem, M., & Margel, S. (2015). A scheme explaining the increased solubility of fluorescein in organic solvents and in water. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescein. PubChem Compound Summary for CID 16850. Retrieved from [Link]

-

Interchim. (n.d.). Handbook and Catalog. Retrieved from Interchim website. [Link]

-

American Chemical Society. (2013). Fluorescein. Retrieved from ACS website. [Link]

-

ResearchGate. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

Treweek, C., et al. (2015). How fluorescent labelling alters the solution behaviour of proteins. INFN Roma. [Link]

-

SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from SB-PEPTIDE website. [Link]

-

Liberty University. (2024). Analysis of An Amino Acid Labeled Fluorescent Dye. Retrieved from Liberty University website. [Link]

-

Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?[Link]

-

AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from AAPPTec website. [Link]

-

SB-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from SB-PEPTIDE website. [Link]

-

ResearchGate. (2015). How fluorescent labelling alters the solution behavior of proteins. [Link]

-

Anaspec. (n.d.). Fmoc-Lys(5/6-FAM)-OH. Retrieved from Anaspec website. [Link]

-

Yuan, Y., Cao, F., & Yuan, G. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Molecules, 28(7), 3126. [Link]

-

ACS Publications. (2022). Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. [Link]

-

Fields, G. B. (2005). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. Protein science : a publication of the Protein Society, 14(10), 2690–2698. [Link]

Sources

- 1. FMOC-Lys(5/6-FAM)-OH | AAT Bioquest [aatbio.com]

- 2. Fmoc-Lys(5/6-FAM)-OH [anaspec.com]

- 3. FMOC-Lys(5/6-FAM)-OH | AAT Bioquest | Biomol.com [biomol.com]

- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. acs.org [acs.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Fam (6-FAM)-5' Oligo Modifications from Gene Link [genelink.com]

- 11. roma1.infn.it [roma1.infn.it]

- 12. chempep.com [chempep.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. scbt.com [scbt.com]

- 16. peptide.com [peptide.com]

A Senior Application Scientist's Guide to Site-Specific Peptide Labeling with Fmoc-Lys(6'-FAM)-OH

This guide provides an in-depth technical exploration of Fmoc-Lys(6'-FAM)-OH, a critical reagent for the site-specific incorporation of a fluorescein label into synthetic peptides. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, strategic considerations, and troubleshooting methodologies that ensure successful synthesis and application of fluorescently labeled peptides.

Part 1: Foundational Principles of Fluorescent Peptide Synthesis

The Imperative for Labeled Peptides

Fluorescently labeled peptides are indispensable tools in modern biological research. Their applications are vast, enabling scientists to visualize molecular events, quantify interactions, and probe biological systems with high sensitivity and specificity.[1] Key applications include:

-

Fluorescence Resonance Energy Transfer (FRET) Assays: Used to study protease activity, protein-peptide interactions, and conformational changes by monitoring energy transfer between a donor fluorophore (like FAM) and an acceptor quencher.[2][3][4]

-

Cellular Imaging: Visualizing peptide localization, uptake, and trafficking within living cells using techniques like confocal microscopy.[5]

-

Flow Cytometry: Quantifying peptide binding to cell surface receptors or internal targets in large cell populations.[3]

-

Receptor-Ligand Binding Studies: Characterizing the affinity and kinetics of peptide interactions with their biological targets.[1]

The Logic of Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides relies on the robust and cyclical methodology of Solid-Phase Peptide Synthesis (SPPS). In this process, the peptide chain is assembled sequentially while one end is covalently anchored to an insoluble polymer resin.[6] This approach streamlines the entire synthesis by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[7]

The Fmoc-SPPS cycle is the predominant method and consists of three core, repeated steps:[8]

-

Fmoc Deprotection: The N-terminal α-amino group of the resin-bound peptide is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, DIC) and added to the newly exposed N-terminal amine of the growing peptide chain, forming a new peptide bond.[8]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[8]

The "Building Block" Advantage: Pre-labeling vs. Post-Synthetic Modification

There are two primary strategies for introducing a fluorescent dye into a peptide: post-synthetic modification of the full-length peptide or the incorporation of a pre-labeled amino acid "building block" during SPPS.[2]

-

Post-Synthetic Labeling: Involves synthesizing the complete peptide, selectively deprotecting a specific functional group (e.g., the ε-amino group of a lysine), and then reacting the peptide with an activated dye. While flexible, this approach can lead to side reactions, incomplete labeling, and complex purification challenges.[3]

-

Building Block Approach: This superior strategy involves using an amino acid that is already conjugated to the fluorophore, such as Fmoc-Lys(6'-FAM)-OH. This building block is incorporated directly into the peptide sequence at the desired position during standard SPPS.[2] The advantages are significant:

-

Absolute Site-Specificity: The label is placed at a precise, predetermined location.

-

Stoichiometric Control: The labeling reaction is part of the controlled, stepwise synthesis.

-

Simplified Purification: The final purification is often more straightforward as major side-products from a separate labeling reaction are avoided.[2]

-

Part 2: The Core Reagent: A Deep Dive into Fmoc-Lys(6'-FAM)-OH

Fmoc-Lys(6'-FAM)-OH is an elegantly designed molecule that integrates seamlessly into the Fmoc-SPPS workflow. Its structure is key to its function.

Chemical Structure and Properties

The molecule consists of a lysine scaffold where the α-amino group is protected by a base-labile Fmoc group, and the ε-amino group of the side chain is covalently linked to a 6-carboxyfluorescein (6-FAM) moiety. The C-terminal carboxylic acid remains free to participate in peptide bond formation.

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₄N₂O₁₀ | [10] |

| Molecular Weight | 726.73 g/mol | [11][12] |

| Appearance | Solid | [10] |

| Excitation Max (λex) | ~493-495 nm | [4][5][11] |

| Emission Max (λem) | ~517-518 nm | [4][5][11] |

| Extinction Coefficient | ~83,000 cm⁻¹M⁻¹ | [11] |

| Optimal pH Range | 7.5 - 8.5 | [5][13] |

| Solubility | Soluble in DMF, DMSO | [11] |

The Functional Role of Each Component

-

Lysine Scaffold: Provides the standard amino acid framework, allowing incorporation into the peptide backbone via its α-amino and carboxyl groups.

-

Fmoc Protecting Group: This critical temporary protecting group is stable to the acidic conditions used for final cleavage but is readily removed by mild bases like piperidine.[14] This orthogonality is the cornerstone of Fmoc chemistry, allowing the N-terminus to be selectively deprotected without disturbing acid-labile side-chain protecting groups.[6]

-

6'-FAM Fluorophore: This derivative of fluorescein is one of the most common green fluorescent dyes.[5] It is attached to the lysine side chain via a stable amide bond. Its fluorescence is highly sensitive to pH, decreasing significantly in acidic conditions below pH 7.[13][15] This is a critical consideration for experimental buffer selection.

-

Free Carboxyl Group (-OH): This is the reactive site that, when activated, forms a peptide bond with the N-terminal amine of the growing peptide chain on the solid support.

Part 3: Experimental Workflow: From Synthesis to Analysis

This section outlines a self-validating protocol for the incorporation of Fmoc-Lys(6'-FAM)-OH into a target peptide sequence using manual or automated SPPS.

Pre-Synthesis Considerations

-

Reagent Stoichiometry: For the Fmoc-Lys(6'-FAM)-OH coupling step, use a 3-5 fold molar excess of the amino acid and coupling reagents relative to the resin's functional capacity.

-

Solvent Purity: Use high-purity, peptide-synthesis-grade DMF or NMP. Water content must be minimal to prevent hydrolysis of activated esters.

-

Light Protection: FAM is susceptible to photobleaching. All steps involving Fmoc-Lys(6'-FAM)-OH and the subsequent FAM-labeled peptide should be performed with protection from direct light (e.g., using amber vials or aluminum foil).[16]

Diagram: SPPS Workflow for FAM-Peptide Synthesis

Caption: Workflow for incorporating Fmoc-Lys(FAM)-OH via SPPS.

Step-by-Step Synthesis Protocol

This protocol assumes the synthesis has proceeded to the point where the amino acid preceding the desired labeling site has been coupled and its Fmoc group is intact.

Step 1: N-terminal Fmoc Deprotection

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[17]

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[17]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Coupling of Fmoc-Lys(6'-FAM)-OH

-

In a separate light-protected vessel, dissolve Fmoc-Lys(6'-FAM)-OH (3 eq.) and an activator like HCTU (2.9 eq.) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric bulk of the FAM group, a longer coupling time or double coupling may be necessary to achieve high efficiency.[17][18]

-

Validation: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a successful coupling, as no primary amines are available to react with the ninhydrin.[19]

-

Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).

Step 3: Subsequent Cycles

-

Continue with the standard SPPS cycle (deprotection, coupling, washing) for the remaining amino acids in the sequence.

Step 4: Final Cleavage and Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 1.

-

Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard non-malodorous cocktail effective for most sequences is Reagent B: TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v). The TIS acts as a scavenger to trap reactive cations generated during deprotection, protecting both the peptide and the FAM dye.

-

Add the cleavage cocktail to the dried resin (~10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.

Diagram: Fmoc Deprotection Mechanism

Caption: Base-catalyzed removal of the Fmoc group.[9][20]

Purification and Analysis

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrophobic nature of the FAM dye will increase the peptide's retention time compared to its unlabeled counterpart.[21]

-

Analysis: Confirm the identity and purity of the collected fractions.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): Verify that the observed molecular weight matches the theoretical mass of the FAM-labeled peptide.[22]

-

Analytical RP-HPLC: Assess the purity of the final product, which should ideally be >95%.

-

Part 4: Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and their solutions.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | Steric Hindrance: The bulky FAM group can impede access to the N-terminal amine.[18] | • Double Couple: Repeat the coupling step with a fresh solution of activated Fmoc-Lys(FAM)-OH. • Increase Time: Extend the coupling reaction time to 4-6 hours. • Use Stronger Activators: Consider activators like HATU if using DIC/HOBt.[23] |

| Low/No Fluorescence Signal | pH Suppression: The experimental buffer is acidic (pH < 7), quenching FAM fluorescence.[15] Photobleaching: Excessive exposure to light has degraded the fluorophore.[16] Sequence-Dependent Quenching: Proximity to certain amino acid residues (e.g., Tryptophan) can quench fluorescence.[24] | • Buffer Optimization: Ensure all fluorescence measurements are performed in a buffer with a pH of 7.5-8.5.[5][13] • Light Protection: Handle the labeled peptide in light-protected tubes and minimize light exposure during experiments. • Sequence Design: If possible, design the peptide sequence to avoid placing quenching residues adjacent to the FAM-lysine. |

| Peptide Insolubility | Increased Hydrophobicity: The large, aromatic FAM dye significantly increases the hydrophobicity of the peptide.[21] | • Initial Dissolution: Dissolve the lyophilized peptide in a small volume of organic solvent (e.g., DMSO) first.[21] • Gradual Dilution: Slowly add the desired aqueous buffer to the DMSO solution while vortexing to prevent precipitation. |

| Unexpected Mass Peaks | Incomplete Deprotection: Acid-labile side-chain protecting groups were not fully removed. Scavenger Failure: Reactive cations modified the peptide or the FAM dye during cleavage. | • Extend Cleavage Time: Increase the TFA cleavage time to 3-4 hours. • Use Fresh Reagents: Ensure the TFA and scavengers (TIS) are fresh and of high quality. |

Part 5: References

-

Boija, E. Z., & Riddell, I. A. (2008). Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer. Carbohydrate research, 343(13), 2248–2255. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 20(8), 15094–15111. [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Wang, C., Ghasimi, S., de la Torre, B. G., & Albericio, F. (2020). Solid-phase fluorescent BODIPY-peptide synthesis via in situ dipyrrin construction. Chemical science, 11(39), 10835–10840. [Link]

-

SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

-

Bio-IT World. (2022, March 16). Useful Approaches for Labeling Peptides with Fluorescent Dyes. Retrieved from [Link]

-

Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

-

Lauer-Fields, J. L., Broder, T., Sritharan, T., Chung, L., & Fields, G. B. (2011). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. International journal of peptide research and therapeutics, 17(3), 209–220. [Link]

-

Pinter, T. B. J., Stone, K. M., & Luyt, L. G. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS organic & inorganic au, 4(3), 221–229. [Link]

-

Tuma, J., Kobera, L., & Novotny, J. (2022). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. RSC advances, 12(10), 6140–6151. [Link]

-

ResearchGate. (2016). Is there any short fluorescent peptide sequence which can be synthesized by SPPS? Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Retrieved from [Link]

-

Sunresin Life Sciences. (n.d.). Solid Phase Peptide Synthesis (Spps). Retrieved from [Link]

-

University of Regensburg. (2016). Fluorescence Quenching. Retrieved from [Link]

-

Tuma, J., Kobera, L., & Novotny, J. (2022). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. RSC Advances. Retrieved from [Link]

-

Pinter, T. B. J., Stone, K. M., & Luyt, L. G. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Retrieved from [Link]

-

Pinter, T. B. J., Stone, K. M., & Luyt, L. G. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Publications. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-Lys(5/6-FAM)-OH. Retrieved from [Link]

-

ResearchGate. (2022). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. Retrieved from [Link]

-

Columbia University. (n.d.). Fluorescence and Fluorescence Applications. Retrieved from [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid. Retrieved from [Link]

Sources

- 1. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]

- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 4. Peptide Labeling [sigmaaldrich.com]

- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 6. peptide.com [peptide.com]

- 7. Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. FMOC-Lys(5/6-FAM)-OH | AAT Bioquest [aatbio.com]

- 12. scbt.com [scbt.com]

- 13. eu.idtdna.com [eu.idtdna.com]

- 14. chempep.com [chempep.com]

- 15. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biotium.com [biotium.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]

An In-depth Technical Guide to 6-FAM as a Fluorescent Tag

For researchers, scientists, and drug development professionals, the selection of a fluorescent tag is a critical decision that influences experimental design and data quality. Among the plethora of available fluorophores, 6-Carboxyfluorescein (6-FAM) remains a cornerstone for labeling biomolecules due to its bright green fluorescence, compatibility with common instrumentation, and well-established conjugation chemistries.[1][2] This guide provides a comprehensive overview of the core principles and practical considerations for effectively utilizing 6-FAM in your research.

Core Principles of 6-FAM: Understanding the Fluorophore

6-FAM is a single isomer of carboxyfluorescein, a derivative of fluorescein.[3][4] Its popularity stems from a combination of favorable spectral properties, water solubility, and the availability of reactive derivatives for covalent labeling.[4][5]

Spectral Properties

The efficiency of a fluorophore is defined by its ability to absorb and emit light. 6-FAM exhibits an excitation maximum of approximately 495 nm and an emission maximum around 519 nm.[1][3] This places it squarely in the blue-green region of the visible spectrum, making it compatible with standard filter sets and laser lines, such as the 488 nm argon-ion laser.[6]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~495 nm | [1][3] |

| Emission Maximum (λem) | ~519 nm | [1][3] |

| Molar Extinction Coefficient | ~83,000 cm⁻¹M⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [8][9] |

Expert Insight: The high molar extinction coefficient and quantum yield of 6-FAM contribute to its bright signal, which is a significant advantage for assays requiring high sensitivity. However, it's crucial to be aware of its pH sensitivity; the fluorescence of 6-FAM decreases in acidic environments (below pH 7).[2][10] Therefore, maintaining a slightly basic pH (7.5-8.5) is recommended for optimal performance.[2]

Chemical Structure and Isomers

Commercially available FAM is often a mixture of two isomers, 5-FAM and 6-FAM.[11] While both have similar spectral properties, 6-FAM is a purified single isomer.[7] This isomeric purity is advantageous for applications requiring high reproducibility and well-defined molecular characteristics. The carboxyl group on the 6-position of the fluorescein core provides the attachment point for various reactive moieties, enabling covalent labeling of biomolecules.[1]

The Chemistry of Labeling: Covalent Conjugation with 6-FAM

The key to utilizing 6-FAM is to form a stable, covalent bond with the target biomolecule. This is typically achieved through amine-reactive or phosphoramidite chemistry.

Amine-Reactive Labeling with 6-FAM NHS Ester

For labeling proteins, peptides, and amine-modified oligonucleotides, the N-hydroxysuccinimidyl (NHS) ester of 6-FAM is the most common reactive derivative.[12][13] The NHS ester reacts efficiently with primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[12]

Caption: Workflow for amine-reactive labeling using 6-FAM NHS ester.

Protocol: Labeling a Protein with 6-FAM NHS Ester

This protocol provides a general guideline. The optimal molar ratio of dye to protein should be determined empirically.

-

Prepare the Protein: Dissolve the protein in a suitable buffer at a concentration of 2-3 mg/mL. The buffer should be free of primary amines (e.g., Tris) and at a pH of 8.0-8.5. Sodium bicarbonate or borate buffers are commonly used.

-

Prepare the 6-FAM NHS Ester: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

-

Conjugation Reaction: Add the dissolved 6-FAM NHS ester to the protein solution while gently stirring. A common starting point is a 10 to 20-fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.

-

Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Oligonucleotide Labeling with 6-FAM Phosphoramidite

For labeling synthetic oligonucleotides, 6-FAM can be incorporated during solid-phase synthesis using a phosphoramidite derivative.[9][14] This allows for precise placement of the dye at the 5' end, 3' end, or an internal position.[2][4]

Caption: Workflow for oligonucleotide labeling using 6-FAM phosphoramidite.

Expert Insight: When ordering custom 6-FAM labeled oligonucleotides, it is standard practice for the synthesis company to perform the labeling and initial purification.[15] For researchers performing their own synthesis, it is critical to follow the phosphoramidite manufacturer's coupling time recommendations to ensure high incorporation efficiency.[9]

Purification of 6-FAM Labeled Biomolecules

Proper purification is essential to remove unreacted dye, which can interfere with downstream applications and lead to inaccurate quantification.

Proteins and Peptides

-

Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger labeled protein from the smaller, unreacted dye molecules.

-

Dialysis: Effective for removing small molecules like free dye from a protein solution, although it can be a slower process.

Oligonucleotides

-

Ethanol Precipitation: A basic method to remove some of the unreacted dye and salts.[16]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation of the labeled oligonucleotide from unlabeled strands and free dye.

-

Polyacrylamide Gel Electrophoresis (PAGE): Can be used to purify labeled oligonucleotides, especially for smaller scales.

Key Applications of 6-FAM in Research and Development

The versatility of 6-FAM has led to its widespread adoption in numerous molecular biology techniques.

Real-Time Quantitative PCR (qPCR)

6-FAM is a workhorse fluorophore for qPCR probes, such as TaqMan® probes, molecular beacons, and Scorpion® primers.[5][14] In these applications, 6-FAM acts as a reporter dye, and its fluorescence is quenched by a nearby quencher molecule. During PCR, the 5' to 3' exonuclease activity of the polymerase cleaves the probe, separating the reporter from the quencher and resulting in a detectable increase in fluorescence that is proportional to the amount of amplified product.[5] 6-FAM is often paired with dark quenchers like BHQ®-1 due to their excellent spectral overlap.[5]

DNA Sequencing and Fragment Analysis

6-FAM is one of the standard dyes used in automated DNA sequencing, particularly in dye-terminator sequencing.[16][17] Labeled dideoxynucleotides terminate the growing DNA chain, and the color of the incorporated dye is used to identify the terminal base. Similarly, in fragment analysis techniques like microsatellite analysis, 6-FAM labeled primers are used to generate fluorescently labeled PCR products that can be sized with high precision.[5]

Fluorescence In Situ Hybridization (FISH)

6-FAM labeled oligonucleotide probes are used in FISH to detect and localize specific DNA or RNA sequences within cells and tissues.[14][17] The bright fluorescence of 6-FAM allows for clear visualization of the target nucleic acid under a fluorescence microscope.

Fluorescence Polarization/Anisotropy Assays

These assays are used to study molecular interactions, such as protein-DNA binding.[18] When a small, 6-FAM labeled molecule (like an oligonucleotide) binds to a larger molecule (like a protein), its tumbling rate in solution slows down. This change in rotational motion can be detected as an increase in fluorescence polarization or anisotropy, allowing for the determination of binding affinities.[18]

Troubleshooting and Best Practices

Even with a well-established tool like 6-FAM, challenges can arise. Here are some common issues and their solutions:

-

Low Labeling Efficiency:

-

Cause: Incorrect pH of the labeling buffer, hydrolyzed NHS ester, or insufficient molar excess of the dye.

-

Solution: Ensure the labeling buffer is at the optimal pH (8.0-9.5 for NHS esters) and freshly prepared.[19] Use a higher molar excess of the dye and ensure the NHS ester is stored under desiccating conditions.[10][20]

-

-

High Background Fluorescence:

-

Cause: Incomplete removal of unreacted dye.

-

Solution: Optimize the purification protocol. For column chromatography, ensure the column size is appropriate for the sample volume and that the column is adequately equilibrated.[21]

-

-

Signal Instability (Photobleaching):

-

Cause: 6-FAM, like many fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light.[22]

-

Solution: Minimize the exposure of labeled samples to light.[22] Use antifade mounting media for microscopy applications.[17] When possible, acquire images with the shortest possible exposure times.

-

-

Sequence-Dependent Quenching:

Conclusion

6-FAM continues to be an invaluable tool for researchers due to its bright fluorescence, well-understood chemistry, and broad applicability. By understanding the fundamental principles of its spectral properties, conjugation chemistry, and potential pitfalls, scientists can confidently and effectively employ 6-FAM to generate high-quality, reproducible data in a wide range of molecular biology and drug discovery applications.

References

-

Wikipedia. (n.d.). 6-Carboxyfluorescein. Retrieved from [Link][11]

-

baseclick GmbH. (n.d.). FAM dye: Properties, uses & applications. Retrieved from [Link][1]

-

Bio-Synthesis Inc. (n.d.). 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling. Retrieved from [Link][5]

-

ResearchGate. (2015). What is the alternative fluorescent dyes for ABI DS-33 DyeSet?. Retrieved from [Link][25]

-

Anonymous. (n.d.). Fluorescence and Fluorescence Applications. Retrieved from an unlinked PDF.[23]

-

ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link][26]

-

Tor, Y., et al. (n.d.). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. PMC - NIH. Retrieved from [Link][24]

-

Glen Research. (n.d.). New Products — Dye NHS Esters. Glen Report 33-12. Retrieved from [Link][20]

-

ResearchGate. (2016). How to label 6-FAM into 5' of DNA?. Retrieved from [Link][15]

-

ResearchGate. (2022). Which buffer solution should I use to dissolve 6-FAM tagged oligonucleotide?. Retrieved from [Link][22]

-

Stratech. (n.d.). Oligonucleotide Labeling Reagents. Retrieved from [Link][6]

-

Schildbach, J. F., & Stern, L. (n.d.). Using Fluorophore-labeled Oligonucleotides to Measure Affinities of Protein-DNA Interactions. PMC - NIH. Retrieved from [Link][18]

-

Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein [Video]. YouTube. Retrieved from [Link][21]

Sources

- 1. FAM dye: Properties, uses & applications [baseclick.eu]

- 2. idtdna.com [idtdna.com]

- 3. biotium.com [biotium.com]

- 4. metabion.com [metabion.com]

- 5. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 6. stratech.co.uk [stratech.co.uk]

- 7. 6-FAM [6-Carboxyfluorescein] *CAS 3301-79-9* | AAT Bioquest [aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. 6-FAM (6-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 3301-79-9) | Abcam [abcam.com]

- 11. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. FAM NHS ester, 6-isomer, 890090-41-2 | BroadPharm [broadpharm.com]

- 14. Applications of Fluorescence Technology | Cell And Molecular Biology [labroots.com]

- 15. researchgate.net [researchgate.net]

- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Using Fluorophore-labeled Oligonucleotides to Measure Affinities of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lumiprobe.com [lumiprobe.com]

- 20. glenresearch.com [glenresearch.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. nathan.instras.com [nathan.instras.com]

- 24. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Features of Fmoc-Protected Amino Acids

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architect's Tool for Peptide Synthesis

In the intricate world of peptide science, the precise assembly of amino acids into a defined sequence is paramount. This process, known as solid-phase peptide synthesis (SPPS), relies on a foundational chemical strategy: the temporary masking of reactive groups to direct the formation of peptide bonds.[1] Among the tools available, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the cornerstone of modern SPPS.[][3] Its dominance stems from the mild, versatile, and efficient chemistry it enables, allowing for the routine synthesis of complex peptides, including those with post-translational modifications that were previously inaccessible under harsher conditions.[1][4]

This guide provides a deep dive into the core features of Fmoc-protected amino acids, moving beyond simple protocols to explain the underlying chemical principles, strategic considerations, and best practices that ensure the successful synthesis of high-purity peptides.

Section 1: The Fmoc Group - A Chemist's Shield

At its core, an Fmoc-amino acid is a standard amino acid where the α-amino group is temporarily blocked by the Fmoc moiety.[5] This protection is critical to prevent the amino acid from reacting with itself or other intermediates during the coupling process.[1]

Chemical Structure and Key Properties: The Fmoc group consists of a planar, aromatic fluorenyl ring system attached to a methoxycarbonyl group.[6][] This structure imparts several key properties:

-

Base Lability: The defining feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically using a secondary amine like piperidine.[5][8] The electron-withdrawing nature of the fluorenyl system makes the proton on the 9th carbon acidic and easy to remove.[8]

-

Acid Stability: The group is exceptionally stable to acidic conditions, which is the basis of the "orthogonal" protection strategy.[1] This allows for the use of acid-labile protecting groups for the amino acid side chains, which can remain intact throughout the synthesis and be removed in a single final step.[]

-

UV Absorbance: The fluorenyl ring possesses a strong chromophore that absorbs UV light (around 301 nm), a feature ingeniously exploited for real-time monitoring of the deprotection step during automated synthesis.[5][9]